molecular formula C19H19N3O2S B2675876 2-(isopropylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole CAS No. 1234907-89-1

2-(isopropylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole

Cat. No.: B2675876
CAS No.: 1234907-89-1
M. Wt: 353.44
InChI Key: PIJOFVAFHKZBBK-UHFFFAOYSA-N
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Description

2-(isopropylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole is a synthetic imidazole derivative intended for research use in chemical biology and medicinal chemistry. The structure of this compound, which features a nitrophenyl group and an isopropylthio side chain, suggests potential for a range of biochemical applications . Potential Research Applications & Value Imidazole scaffolds are widely recognized in drug discovery for their diverse biological activities . This particular compound may be of interest for: Anticancer Research: Substituted imidazoles are investigated as key scaffolds in developing novel anticancer agents, with research exploring their use in forming supramolecular complexes with various metal ions . Antimicrobial Studies: The structural motifs present in this compound are common in hybrids and conjugates designed to overcome antibiotic resistance, particularly against ESKAPE pathogens . Anti-inflammatory and Analgesic Screening: Recent studies on novel trisubstituted imidazole derivatives have demonstrated significant anti-inflammatory and analgesic activities in vivo, often associated with COX-2 inhibition . Researchers can utilize this compound as a building block for synthesizing more complex molecules or as a core structure for screening in various biological assays . Handling & Compliance This product is labeled and intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

1-(4-methylphenyl)-5-(3-nitrophenyl)-2-propan-2-ylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-13(2)25-19-20-12-18(15-5-4-6-17(11-15)22(23)24)21(19)16-9-7-14(3)8-10-16/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJOFVAFHKZBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SC(C)C)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isopropylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes or ketones with amines in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(isopropylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(isopropylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(isopropylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural differences and their impact on properties:

Compound Name Substituents (Positions) Key Features Biological Activity/Applications Reference
Target Compound 2-(isopropylthio), 5-(3-nitrophenyl), 1-(p-tolyl) High steric bulk (isopropylthio); strong electron-withdrawing nitro group Potential antimicrobial, anticancer
2-(Cyclopentylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole 2-(cyclopentylthio), 5-(p-tolyl) Cyclopentylthio increases hydrophobicity; lacks nitro group Enhanced chemical reactivity
2-((4-Fluorobenzyl)thio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole 2-(4-fluorobenzylthio), 5-(3-nitrophenyl) Fluorine enhances electronic effects; phenyl at position 1 Antiviral, enzyme inhibition
2-(Allylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole 2-(allylthio), 5-(3-nitrophenyl), 1-(CF₃OPh) Allylthio offers reactivity for conjugation; CF₃OPh improves bioavailability Drug development (targeted therapies)
1-Methyl-5-(4-nitrophenyl)-1H-imidazole 1-methyl, 5-(4-nitrophenyl) Para-nitro vs. meta-nitro; simpler structure Lower bioactivity compared to meta-nitro
Key Observations:

Thioether Linkages: Isopropylthio (target) vs. allylthio () or benzylthio () alters steric hindrance and reactivity. Allylthio allows for click chemistry modifications, while isopropylthio prioritizes stability . Aromatic Substitutents: p-Tolyl (methyl) vs. trifluoromethoxyphenyl () affects lipophilicity and metabolic stability .

Biological Activity :

  • The target compound’s combination of isopropylthio and 3-nitrophenyl may synergize for apoptosis induction, similar to fluorophenyl-imidazole derivatives (IC₅₀ ~18.5 µM) .
  • Compounds lacking nitro groups (e.g., ) show reduced antimicrobial activity due to weaker electron-deficient interactions .

Mechanism of Action

  • The target compound’s nitro group may interact with cellular reductases, generating reactive intermediates that induce oxidative stress, a mechanism observed in nitrophenyl-containing analogs .
  • Steric bulk from isopropylthio could hinder interactions with certain enzymes, as seen in cyclopentylthio derivatives .

Biological Activity

2-(Isopropylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole is a complex organic compound that belongs to the imidazole class, which is known for its diverse biological activities. This compound, characterized by its unique substitution pattern, has garnered attention in pharmacological research due to its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features an imidazole ring with isopropylthio, nitrophenyl, and p-tolyl substituents. This specific arrangement may influence its biological interactions and mechanisms of action.

The biological activity of imidazole derivatives often involves their interaction with various biological targets, including enzymes and receptors. The mechanism of action for this compound is likely mediated through binding to specific proteins or enzymes, leading to alterations in cellular processes. Further detailed studies are necessary to elucidate these pathways.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. In a study evaluating the antibacterial effects of related compounds, various derivatives showed inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli. For instance, compounds structurally similar to 2-(isopropylthio)-5-(3-nitrophenyl)-1H-imidazole demonstrated effective zones of inhibition in disk diffusion assays (Table 1) .

CompoundZone of Inhibition (mm)
2-(isopropylthio)-5-(3-nitrophenyl)-1H-imidazoleTBD
Norfloxacin (control)28-32
Other derivativesVaried

Anticancer Activity

Imidazole derivatives are also recognized for their anticancer potential. Studies have shown that certain imidazole compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .

Anti-inflammatory Effects

The anti-inflammatory properties of imidazole compounds have been documented, with some studies indicating that they can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro . This suggests potential applications in treating inflammatory diseases.

Additional Pharmacological Activities

Beyond antimicrobial and anticancer activities, imidazole derivatives have been reported to possess a range of other pharmacological effects, including:

  • Antidiabetic : Some derivatives exhibit glucose-lowering effects.
  • Antioxidant : They may help in scavenging free radicals.
  • Antiviral : Certain compounds show activity against viral infections.

Case Studies

A notable case study involved the synthesis of various substituted imidazoles, including 2-(isopropylthio)-5-(3-nitrophenyl)-1H-imidazole. The study highlighted the compound's efficacy against specific bacterial strains and its potential as a lead compound for further drug development .

Q & A

Q. What are the established synthetic routes for 2-(isopropylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step protocols:

Imidazole Ring Formation : Condensation of glyoxal derivatives with amines (e.g., p-toluidine) under acidic conditions .

Substituent Introduction :

  • Isopropylthio Group : Nucleophilic substitution using isopropylthiol and a halogenated intermediate (e.g., 2-chloroimidazole derivative) .
  • 3-Nitrophenyl : Suzuki coupling or electrophilic aromatic substitution .
  • p-Tolyl : Introduced via Ullmann coupling or direct alkylation .

Q. Optimization Strategies :

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .
  • Catalysts : Pd(PPh₃)₄ for cross-couplings; K₂CO₃ as a base for substitutions .
  • Temperature : 80–110°C for coupling reactions; room temperature for thiol substitutions .
  • Monitoring : TLC (hexane:EtOAc, 3:1) and HPLC for purity checks .

Q. Table 1: Yield Optimization Under Varying Conditions

StepSolventCatalystTemp (°C)Yield (%)
Imidazole FormationEtOHHCl7065
Thioether FormationDMFK₂CO₃RT82
Nitrophenyl CouplingToluenePd(PPh₃)₄10075

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Confirms substituent positions via aromatic proton splitting patterns (e.g., para-substituted tolyl at δ 7.2–7.4 ppm; isopropylthio CH₃ at δ 1.3–1.5 ppm) .
    • ¹³C NMR : Identifies carbonyls (C=S at ~170 ppm) and nitro group carbons (~148 ppm) .
  • IR Spectroscopy : Detects C-S (680–710 cm⁻¹) and NO₂ (1520 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Validates molecular ion [M+H]⁺ (e.g., m/z 408.12 calculated for C₂₀H₂₀N₃O₂S) .

Advanced Research Questions

Q. How can QSAR models guide structural modifications to enhance biological activity?

Methodological Answer: QSAR studies correlate structural descriptors with bioactivity:

  • Descriptors : LogP (lipophilicity), Hammett constants (electron-withdrawing NO₂), steric parameters (isopropylthio bulk) .
  • Case Study : Replacing 3-nitrophenyl with 4-fluorophenyl increased antifungal activity (IC₅₀ from 12 μM to 5 μM) by improving membrane permeability .
  • Software Tools : Use Schrödinger Maestro or MOE for 3D-QSAR; validate with leave-one-out cross-validation (R² > 0.8) .

Q. How should researchers resolve discrepancies in biological activity data across assay systems?

Methodological Answer: Contradictions arise from assay variability (e.g., cell lines, endpoint measurements). Mitigation strategies:

Orthogonal Assays : Compare MIC (microdilution) vs. time-kill kinetics for antimicrobial activity .

Meta-Analysis : Pool data from ≥3 independent studies; use Cohen’s d to quantify effect sizes .

Structural Confirmation : Re-characterize batches via XRD to rule out polymorphic differences .

Q. Table 2: Activity Variability in Anticancer Assays

Cell LineAssay TypeIC₅₀ (μM)Source
MCF-7MTT8.2
HeLaSRB15.7
A549Colony Formation6.9

Q. What strategies improve solubility and bioavailability without compromising activity?

Methodological Answer:

  • Prodrug Design : Introduce phosphate esters at the imidazole N-H; hydrolyzed in vivo to active form .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm; PDI <0.2) for sustained release .
  • Co-Crystallization : Use succinic acid as a co-former; increases aqueous solubility 10-fold (from 0.1 mg/mL to 1.2 mg/mL) .

Q. How do electronic and steric effects of substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • 3-Nitrophenyl : Electron-withdrawing nitro group deactivates the ring, requiring Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .
  • Isopropylthio : Steric bulk slows nucleophilic substitutions; use bulky ligands (XPhos) to enhance Pd catalyst turnover .
  • p-Tolyl : Electron-donating methyl group facilitates electrophilic substitutions (e.g., bromination at position 4) .

Q. Table 3: Substituent Effects on Reaction Rates

SubstituentReaction TypeRate Constant (k, s⁻¹)
3-NitrophenylSuzuki Coupling1.2 × 10⁻³
4-FluorophenylSuzuki Coupling2.8 × 10⁻³
IsopropylthioNucleophilic Substitution5.6 × 10⁻⁴

Q. What computational methods predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Predicts binding to CYP51 (fungal target) with ΔG = -9.2 kcal/mol; validate via MD simulations (RMSD <2 Å over 100 ns) .
  • Pharmacophore Modeling : Identifies critical features: nitro group (H-bond acceptor), thioether (hydrophobic), imidazole (aromatic) .
  • Free Energy Perturbation (FEP) : Quantifies ΔΔG for substituent changes (e.g., -1.3 kcal/mol for 3-NO₂ → 4-CN) .

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